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Compound of Interest

Compound Name: Slafvdvln

Cat. No.: B15616946 Get Quote

Disclaimer: Initial searches for the term "Slafvdvln" did not yield any relevant results in

scientific literature or public databases. It is possible that this is a novel or internal compound

designation, or a typographical error. To fulfill the structural and content requirements of this

request, this guide will proceed with a well-characterized molecule, Ibrutinib, as an illustrative

example. The data and methodologies presented herein pertain to Ibrutinib and are intended to

serve as a template for the requested in-depth technical guide.

Introduction to Ibrutinib
Ibrutinib is a first-in-class, orally administered small molecule that functions as a potent and

irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling protein in the

B-cell antigen receptor (BCR) and cytokine receptor pathways. Its dysregulation is implicated in

the pathogenesis of various B-cell malignancies. By covalently binding to a cysteine residue

(Cys-481) in the BTK active site, Ibrutinib effectively blocks B-cell activation, proliferation, and

survival. This targeted mechanism of action has led to its approval for the treatment of several

hematological cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma

(MCL), and Waldenström's macroglobulinemia.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

Ibrutinib.

Table 1: Pharmacokinetic Properties of Ibrutinib
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Parameter Value Species Reference

Bioavailability ~2.9% (fasted) Human [1][2]

Time to Cmax 1-2 hours Human [1][2]

Plasma Protein

Binding
97.3% Human [1]

Terminal Half-life 4-6 hours Human [1][2]

| Metabolism | Primarily hepatic (CYP3A4) | Human |[1] |

Table 2: Clinical Efficacy of Ibrutinib in Relapsed/Refractory CLL (RESONATE study)

Endpoint Ibrutinib (n=195)
Ofatumumab
(n=196)

p-value

Overall Response

Rate
42.6% 4.1% <0.001

Progression-Free

Survival (12-mo)
78% 16% <0.001

| Overall Survival (12-mo) | 90% | 81% | 0.005 |

Experimental Protocols
Detailed methodologies for key experiments in the preclinical evaluation of Ibrutinib are

provided below.

In Vitro BTK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ibrutinib against

purified BTK.

Materials:

Recombinant human BTK enzyme
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Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

ATP and substrate peptide (e.g., poly(Glu, Tyr) 4:1)

Ibrutinib (serial dilutions)

ADP-Glo™ Kinase Assay kit (Promega)

384-well microplates

Procedure:

Prepare serial dilutions of Ibrutinib in DMSO and then dilute in kinase buffer.

Add 5 µL of the diluted Ibrutinib or vehicle (DMSO) to the wells of a 384-well plate.

Add 10 µL of a solution containing the BTK enzyme to each well.

Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate

peptide.

Incubate the plate at room temperature for 1 hour.

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

Kinase Assay kit, following the manufacturer's instructions.

Luminescence is measured using a plate reader.

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic

curve.

Cell-Based BCR Signaling Assay
Objective: To assess the effect of Ibrutinib on BCR-mediated downstream signaling in a cellular

context.

Materials:

Ramos B-cells (or other suitable B-cell line)
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RPMI-1640 medium supplemented with 10% FBS

Ibrutinib (serial dilutions)

Anti-IgM antibody (for BCR stimulation)

Phospho-specific antibodies for downstream targets (e.g., pBTK, pPLCγ2, pERK)

Lysis buffer

Reagents for Western blotting or flow cytometry

Procedure (for Western Blotting):

Culture Ramos B-cells to the desired density.

Pre-incubate the cells with various concentrations of Ibrutinib or vehicle for 2 hours.

Stimulate the B-cell receptor by adding anti-IgM antibody for 10 minutes.

Lyse the cells and collect the protein lysates.

Determine protein concentration using a BCA assay.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies against pBTK, pPLCγ2, and pERK, followed by

HRP-conjugated secondary antibodies.

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Mandatory Visualizations
Signaling Pathway Diagram
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Caption: Ibrutinib's mechanism of action in the BCR signaling pathway.
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Experimental Workflow Diagram
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Caption: A generalized workflow for preclinical and clinical drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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